Diallyldiethylammonium chloride is classified as a quaternary ammonium salt. It is derived from the reaction of diallyl amines with alkyl halides. This compound is part of a broader category of diallyl ammonium compounds, which are known for their cationic properties and ability to form polymers. The synthesis of diallyldiethylammonium chloride typically involves starting materials such as allyl chloride and diethylamine.
The synthesis of diallyldiethylammonium chloride can be achieved through several methods, primarily involving the reaction of diethylamine with allyl chloride. One notable method includes:
This synthesis approach emphasizes maintaining low concentrations of allyl chloride to enhance product purity and yield .
Diallyldiethylammonium chloride features a complex molecular structure characterized by:
Diallyldiethylammonium chloride participates in various chemical reactions, notably:
These reactions are influenced by factors such as temperature, concentration, and the presence of initiators or catalysts .
The mechanism of action for diallyldiethylammonium chloride primarily revolves around its cationic nature:
This mechanism is crucial in applications such as water treatment and material sciences where improved flocculation or binding is required .
Diallyldiethylammonium chloride finds applications across several scientific fields:
The versatility of this compound highlights its significance in both industrial applications and research environments .
Diallyldimethylammonium chloride (chemical formula: C₈H₁₆ClN; CAS 7398-69-8) is a quaternary ammonium salt characterized by two allyl groups attached to a central nitrogen atom alongside two methyl groups [8] [10]. Its monomeric structure features a positively charged quaternary ammonium center and a chloride counterion, enabling high reactivity in polymerization. The monomer polymerizes via cyclopolymerization—a unique mechanism discovered by George Butler in 1957—where the two allyl groups undergo intramolecular cyclization during free-radical polymerization [2] [4]. This process predominantly forms five-membered pyrrolidinium rings (≈85-90%) over six-membered piperidinium rings, as confirmed by nuclear magnetic resonance spectroscopy [4]. The resulting polymer, poly(diallyldimethylammonium chloride) (PDADMAC), retains permanent cationic charges on the quaternary nitrogen atoms within the cyclic structures, conferring high charge density along the backbone [2] [9].
Table 1: Structural Features of Diallyldimethylammonium Chloride and Its Polymer
Property | Monomer (DADMAC) | Polymer (PDADMAC) |
---|---|---|
Molecular Formula | C₈H₁₆ClN | (C₈H₁₆ClN)ₙ |
Cationic Site | Quaternary ammonium | Pyrrolidinium rings |
Ring Formation | N/A | 85-90% five-membered rings |
Charge Density | Low (monomeric) | High (permanent cationic charges) |
Key Identifier | SMILES: [Cl-].CN+(CC=C)CC=C | ECHA InfoCard: 100.130.940 |
This molecular architecture underpins PDADMAC’s functionality as a strong cationic polyelectrolyte, with molecular weights typically ranging from 10,000 to >500,000 g/mol in commercial formulations [6] [9].
PDADMAC exhibits exceptional water solubility due to its ionic nature and is typically supplied as viscous, colorless-to-pale-yellow liquids containing 10–50% solids [6] [9]. Key properties include:
Table 2: Physicochemical Properties of PDADMAC
Property | Value/Range | Conditions/Remarks |
---|---|---|
Density | 1.04–1.09 g/mL | 25°C |
Refractive Index | ~1.42 | Not explicitly defined in sources |
Viscosity | 60–180 cP | 25°C (20% aqueous solution) |
Charge Density | 6.1–6.3 meq/g | Theoretical maximum |
Decomposition | 280–300°C | Onset temperature |
Flash Point | Not applicable (non-flammable) | [6] [9] |
Monomer Synthesis
Diallyldimethylammonium chloride (DADMAC) is synthesized via a two-step quaternization reaction:
Polymerization Process
Industrial-scale PDADMAC production employs free-radical polymerization in aqueous solutions:
Table 3: Industrial Polymerization Parameters for PDADMAC
Parameter | Industrial Standard | Purpose/Impact |
---|---|---|
Temperature | 50–80°C | Optimizes initiator efficiency |
Initiator Loading | 0.5–7.5 wt% | Controls molecular weight/conversion |
Atmosphere | Nitrogen blanket | Prevents radical scavenging by oxygen |
Solids Content | 25–50% | Balances viscosity and reaction kinetics |
Reaction Time | Several hours | Achieves >95% monomer conversion |
Recent advances include controlled radical polymerization techniques (e.g., RAFT) to tailor molecular weights and architectures for specialized applications like anion-exchange membranes [4]. However, conventional radical polymerization remains industrially dominant due to scalability and cost-effectiveness. The global production capacity exceeds thousands of tons annually, driven by demand from water treatment and paper industries [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: